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Compound of Interest

Compound Name: 2'-Aminoacetophenone

Cat. No.: B046740

This guide provides an in-depth overview of the key spectral data for 2'-Aminoacetophenone
(CsH9NO), a significant volatile aromatic compound. The information presented is intended for
researchers, scientists, and professionals in drug development and analytical chemistry,
offering a consolidated resource for the characterization of this molecule.

Compound Overview

2'-Aminoacetophenone is an aromatic ketone that is a derivative of acetophenone. It is
recognized for its characteristic grape-like odor and is a subject of interest in various fields,
including flavor and fragrance chemistry, clinical diagnostics as a potential biomarker for
Pseudomonas aeruginosa infections, and as a starting material in organic synthesis.[1][2]
Accurate spectral analysis is crucial for its identification and quantification.

Spectroscopic Data

The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 2'-Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR Spectral Data
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The *H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The data presented was acquired in a chloroform-d (CDCIs) solvent.[3][4]

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.74 dd 1H H-6'
7.28 dad 1H H-4'
6.70 dd 1H H-3'
6.64 ddd 1H H-5'
6.20 (approx.) brs 2H -NH2
2.61 S 3H -CHs

Abbreviations: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s =
broad singlet.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Chemical Shift (8) ppm Assighment
200.5 C=0
151.2 Cc-2'
134.4 C-4'
131.5 C-6'
118.9 C-1
116.8 C-5'
115.8 C-3
28.1 -CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The spectrum for 2'-Aminoacetophenone was obtained from
a neat sample in a capillary cell.[5]

Wavenumber (cm~12) Intensity Assignment

3470 - 3320 Strong, Broad N-H stretch (amine)
3050 - 3000 Medium Aromatic C-H stretch
2960 - 2850 Medium Aliphatic C-H stretch
1640 Strong C=0 stretch (ketone)
1615, 1580 Strong, Medium C=C stretch (aromatic)
1560 Strong N-H bend (amine)

C-H out-of-plane bend (ortho-

750 Strong ] ]
disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elemental composition.
The data presented is from electron ionization (EI) mass spectrometry.[6]

miz Relative Intensity (%) Assighment

135 85 [M]* (Molecular lon)
120 100 [M-CHs]*

92 98 [M-CHsCOJ*

65 45 [CsHs]*

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2'-Aminoacetophenone.
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Caption: Workflow for Spectroscopic Analysis.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.
These protocols may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2'-Aminoacetophenone
and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm
NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e 1H NMR Acquisition:

o Lock the spectrometer onto the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

o

Use a 90° pulse angle.

[¢]

Set the relaxation delay to 1-2 seconds.
o Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o

Use the same locked and shimmed sample.

[¢]

Tune the probe to the 13C frequency.

[e]

Set the spectral width to approximately 240 ppm, centered around 120 ppm.
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o Employ a proton-decoupled pulse sequence.
o Set the relaxation delay to 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.[7][8]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift
scale using the TMS signal (0.00 ppm for tH) or the residual solvent signal (77.16 ppm for
CDCls in 13C). Integrate the peaks in the *H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: As 2'-Aminoacetophenone is a liquid at room temperature, a neat
spectrum can be obtained. Place a small drop of the liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty
and clean. Acquire a background spectrum to account for atmospheric CO2 and Hz0.

Sample Spectrum: Place the prepared salt plates with the sample in the spectrometer's
sample holder.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio, with a resolution of 4 cm=1.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS) Protocol

Sample Introduction: Introduce a small amount of 2'-Aminoacetophenone into the mass
spectrometer. For a volatile liquid, this is typically done via a heated direct insertion probe or
by injection into a gas chromatograph (GC-MS) system.
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 lonization: The sample is ionized using Electron lonization (EI). In this method, the sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them
to lose an electron and form a positively charged molecular ion and various fragment ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: The resulting data is plotted as a mass spectrum, which shows the relative
intensity of each ion as a function of its m/z ratio. The peak with the highest m/z value
typically corresponds to the molecular ion, and the fragmentation pattern provides structural
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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